SB-705498

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

structure in first source

Eigenschaften

IUPAC Name |

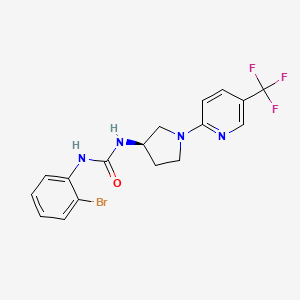

1-(2-bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrF3N4O/c18-13-3-1-2-4-14(13)24-16(26)23-12-7-8-25(10-12)15-6-5-11(9-22-15)17(19,20)21/h1-6,9,12H,7-8,10H2,(H2,23,24,26)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYILLRHXRVTRSH-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)NC2=CC=CC=C2Br)C3=NC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1NC(=O)NC2=CC=CC=C2Br)C3=NC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrF3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198236 | |

| Record name | SB705498 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501951-42-4 | |

| Record name | SB705498 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501951424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-705498 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11883 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SB705498 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-705498 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T74V9O0Y2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Molecular Siege: A Technical Guide to SB-705498's Antagonism of the TRPV1 Receptor

For Immediate Release

This technical whitepaper provides a comprehensive analysis of the mechanism of action of SB-705498, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes key in vitro and in vivo findings, details experimental methodologies, and presents quantitative data in a comparative format. Through an exploration of its multimodal inhibitory properties, this guide elucidates the therapeutic potential and pharmacological profile of this compound.

Core Mechanism of Action: A Competitive and Reversible Blockade

This compound, chemically identified as N-(2-bromophenyl)-N'-[((R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl)]urea, functions as a potent competitive antagonist of the TRPV1 receptor.[1][2] Its primary mechanism involves direct competition with activating ligands, such as capsaicin, at the receptor's binding site.[3] This competitive interaction prevents the conformational changes necessary for channel opening, thereby inhibiting the influx of cations like calcium and sodium that mediate nociceptive signaling.

The antagonism exerted by this compound is characterized by its rapid onset and reversibility.[1][2][4] Electrophysiological studies have demonstrated that the application of this compound can quickly and completely inhibit TRPV1-mediated currents, and this inhibition can be washed out, restoring the receptor's sensitivity to agonists.[4]

A notable characteristic of this compound's action is its ability to inhibit multiple modes of TRPV1 activation. It has been shown to be effective against activation by:

-

Vanilloids: Such as capsaicin, the pungent component of chili peppers.[1][5]

-

Heat: Demonstrating efficacy against noxious heat stimuli (50°C).[1][5]

-

Acid: Inhibiting receptor activation in response to low pH (pH 5.3).[1][5]

This multimodal antagonism suggests that this compound stabilizes the TRPV1 channel in a closed state, rendering it unresponsive to a variety of noxious stimuli that are relevant to pain and inflammation.[1][2] Furthermore, the inhibitory action of this compound exhibits a degree of voltage dependence, with enhanced antagonist activity at negative membrane potentials, a typical condition for neurons in vivo.[1][2]

Quantitative Pharmacological Profile

The potency of this compound has been quantified across various assays and species. The following tables summarize the key inhibitory constants.

| Assay Type | Species | Activator | Potency (pKi) | Reference |

| FLIPR (Ca2+ influx) | Human | Capsaicin | 7.6 | [1][2][5] |

| FLIPR (Ca2+ influx) | Rat | Capsaicin | 7.5 | [1][2][5] |

| FLIPR (Ca2+ influx) | Guinea Pig | Capsaicin | 7.3 | [1][2][5] |

| Assay Type | Species | Activator | Holding Potential | Potency (IC50) | Reference |

| Electrophysiology | Human | Capsaicin | -70 mV | 3 nM | [1][2][5] |

| Electrophysiology | Human | Capsaicin | +70 mV | 17 nM | [4][6] |

| Electrophysiology | Human | Acid (pH 5.3) | -70 mV | Not explicitly stated, but potent inhibition observed | [1][2] |

| Electrophysiology | Human | Heat (50°C) | -70 mV | 6 nM | [1][2][5] |

Signaling Pathways and Experimental Visualization

To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

Fluorometric Imaging Plate Reader (FLIPR) Assay for Calcium Influx

This assay is a high-throughput method to assess the ability of a compound to inhibit agonist-induced calcium influx through the TRPV1 channel.

-

Cell Culture: Human embryonic kidney (HEK293) or other suitable cells stably expressing human, rat, or guinea pig TRPV1 are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates.

-

Dye Loading: The day of the experiment, the cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for approximately 1 hour at 37°C. This allows the dye to enter the cells.

-

Compound Addition: The dye solution is removed, and cells are washed. A solution containing varying concentrations of this compound is added to the wells and incubated for a predetermined period.

-

Agonist Stimulation and Measurement: The plate is placed in a FLIPR instrument. A solution containing a fixed concentration of a TRPV1 agonist (e.g., capsaicin) is automatically added to the wells. The FLIPR instrument measures the change in fluorescence intensity in real-time. An increase in fluorescence corresponds to an influx of calcium into the cells.

-

Data Analysis: The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal. The data are fitted to a dose-response curve to calculate the pKi value, a measure of the antagonist's binding affinity.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the electrical currents flowing through the channel in a single cell.

-

Cell Preparation: Cells expressing TRPV1 are grown on coverslips. For the experiment, a coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.

-

Patch-Clamp Recording: A glass micropipette with a very fine tip is filled with an intracellular solution and brought into contact with the surface of a single cell. A tight seal (gigaohm resistance) is formed between the pipette tip and the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage Clamp and Agonist Application: The cell's membrane potential is clamped at a specific voltage (e.g., -70 mV). A TRPV1 agonist (capsaicin, heated solution, or acidic solution) is applied to the cell via a perfusion system, which evokes an inward current.

-

Antagonist Application: While the agonist is being applied, a solution containing this compound is perfused onto the cell. The effect of the antagonist is observed as a rapid and reversible reduction of the agonist-induced current.

-

Data Analysis: The magnitude of the current inhibition is measured at various concentrations of this compound. These data are used to construct a concentration-response curve from which the IC50 value (the concentration of antagonist that produces 50% inhibition) is determined.

In Vivo and Clinical Implications

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound. For instance, in a rat model of capsaicin-induced secondary hyperalgesia, oral administration of this compound at doses of 10 and 30 mg/kg resulted in a significant reversal of allodynia.[5] Similarly, in a guinea pig model of Freund's complete adjuvant (FCA)-induced inflammatory pain, a 10 mg/kg oral dose of this compound produced an 80% reversal of allodynia.[5]

This compound has also been investigated in human clinical trials. In a study with healthy volunteers, a 400mg oral dose was found to be safe and well-tolerated.[7] It demonstrated target-specific activity by reducing the area of capsaicin-evoked flare and increasing the heat pain threshold.[7] Furthermore, it increased heat pain tolerance at sites of UVB-induced inflammation, providing the first clinical evidence that a TRPV1 antagonist could alleviate inflammatory pain and hyperalgesia in humans.[7][8] However, a clinical trial for the treatment of acute migraine was terminated due to a lack of efficacy.[9]

Selectivity Profile

An important aspect of this compound's pharmacological profile is its high selectivity for TRPV1. Broad receptor profiling has shown that it has little to no activity against a wide range of other ion channels, receptors, and enzymes, minimizing the potential for off-target effects.[1][2]

Conclusion

This compound is a potent, selective, and orally bioavailable TRPV1 antagonist that acts through a competitive and reversible mechanism. Its ability to inhibit TRPV1 activation by multiple noxious stimuli, including capsaicin, heat, and acid, underscores its potential as a therapeutic agent for pain and inflammatory conditions. The detailed in vitro and in vivo characterization, supported by robust experimental methodologies, provides a strong foundation for understanding its mechanism of action and for the continued exploration of TRPV1 antagonists in drug development.

References

- 1. Characterization of this compound, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TRPV1: A Potential Drug Target for Treating Various Diseases [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The effects of the TRPV1 antagonist this compound on TRPV1 receptor-mediated activity and inflammatory hyperalgesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Two TRPV1 receptor antagonists are effective in two different experimental models of migraine - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of SB-705498: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-705498 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] This non-selective cation channel is a key player in the detection of noxious stimuli, including capsaicin, heat, and acidic conditions.[1][3] As such, TRPV1 antagonists like this compound have been investigated as potential therapeutic agents for a variety of conditions, most notably chronic pain, migraine, and gastrointestinal disorders.[1] This technical guide provides a comprehensive overview of the pharmacology of this compound, summarizing its mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate a deeper understanding for research and development professionals.

Mechanism of Action

This compound functions as a competitive antagonist at the TRPV1 receptor.[1][3] It effectively blocks the activation of the channel by various stimuli, including the canonical TRPV1 agonist capsaicin, as well as heat and protons (low pH).[1][3][4] Studies have demonstrated that this compound exhibits a multimodal inhibition profile, making it a robust tool for investigating TRPV1 physiology and a candidate for therapeutic development.[1] The antagonism is rapid and reversible.[1][3] Interestingly, the antagonistic action of this compound displays a degree of voltage dependence, with enhanced efficacy at negative membrane potentials, which may be physiologically relevant in neuronal contexts.[1]

Signaling Pathway of TRPV1 Activation and Inhibition by this compound

In Vitro Pharmacology

The in vitro activity of this compound has been extensively characterized using various cellular assays. These studies have consistently demonstrated its high potency and selectivity for the TRPV1 receptor across different species.

Table 1: In Vitro Potency of this compound at TRPV1 Receptors

| Species | Assay Type | Agonist | Potency Metric | Value | Reference(s) |

| Human | FLIPR (Ca2+ influx) | Capsaicin | pKi | 7.6 | [1][5] |

| Human | Whole-cell patch clamp | Capsaicin | IC50 | 3 nM | [1][5][6] |

| Human | Whole-cell patch clamp | Acid (pH 5.3) | IC50 | 79 nM | [7] |

| Human | Whole-cell patch clamp | Heat (50°C) | IC50 | 6 nM | [1][5][6] |

| Rat | FLIPR (Ca2+ influx) | Capsaicin | pKi | 7.5 | [1][5] |

| Guinea Pig | FLIPR (Ca2+ influx) | Capsaicin | pKi | 7.3 | [1][5] |

| Guinea Pig | Patch clamp | Capsaicin | pIC50 | 7.2 | [8] |

Selectivity Profile

This compound exhibits high selectivity for TRPV1 over a wide range of other ion channels, receptors, and enzymes.[1] For instance, it has been shown to have low potency for blocking TRPM8 channels, with an IC50 of 1.6 μM.[7] In cellular assays, this compound had no significant effect on endogenous Ca2+ responses mediated by muscarinic acetylcholine receptors or store-operated calcium entry.[6]

In Vivo Pharmacology

Preclinical and clinical studies have evaluated the in vivo efficacy of this compound in various models of pain and inflammation.

Preclinical Efficacy

In animal models, orally administered this compound has demonstrated efficacy in reducing inflammatory and neuropathic pain.[7][9] For example, in a rat model of capsaicin-induced secondary hyperalgesia, this compound showed significant reversal of allodynia at doses of 10 and 30 mg/kg.[5] It also demonstrated approximately 80% reversal of allodynia in a guinea pig model of Freund's complete adjuvant (FCA)-induced inflammatory pain at a dose of 10 mg/kg.[6] Furthermore, this compound has been shown to inhibit capsaicin-induced nasal secretions in a preclinical rhinitis model.[9] Electrophysiological studies in cats have also shown that this compound can inhibit the activation of second-order neurons in the trigeminal nucleus caudalis, suggesting potential utility in migraine.[7][10]

Human Pharmacodynamics and Clinical Studies

In a first-time-in-human study, single oral doses of this compound up to 400mg were found to be safe and well-tolerated.[2][11] This study demonstrated target engagement and pharmacodynamic activity in healthy volunteers.[2]

Table 2: Summary of Human Pharmacodynamic Effects of this compound (400 mg, oral)

| Parameter | Effect | p-value | Reference(s) |

| Capsaicin-evoked flare area | Reduced | 0.0047 | [2] |

| Heat pain threshold (non-sensitized skin) | Increased by 1.3°C | 0.019 | [2] |

| Heat pain tolerance (UVB-inflamed skin) | Increased by 0.93°C | 0.0054 | [2] |

The magnitude of these effects appeared to be related to the plasma concentration of the compound.[2][11] Despite these promising early results, a clinical trial of this compound for the treatment of acute migraine was terminated due to a lack of efficacy.[12] Similarly, a topical formulation of this compound did not show clinically significant effects on histamine- or cowhage-induced itch.[13]

Pharmacokinetics

This compound is orally bioavailable.[2][11] In a human study with a single 400 mg oral dose, the time to maximum plasma concentration (tmax) was 2 hours, and the half-life was approximately 54 hours.[4] When administered intranasally, the systemic exposure (AUC and Cmax) was less than dose-proportional, and repeat dosing led to accumulation.[9]

Table 3: Human Pharmacokinetic Parameters of this compound (400 mg, oral)

| Parameter | Value | Reference(s) |

| Tmax | 2 hours (range: 0.75-4 h) | [4] |

| Half-life (t1/2) | 54 hours (range: 35-93 h) | [4] |

| Total Plasma Concentration at ~6h post-dose | 0.5 ± 0.22 µg/mL | [4] |

Experimental Protocols

Fluorometric Imaging Plate Reader (FLIPR) Assay for Ca2+ Influx

This assay is used to measure the ability of a compound to inhibit agonist-induced increases in intracellular calcium concentration in cells expressing the target receptor.

Protocol:

-

Cell Culture: Human embryonic kidney (HEK293) or astrocytoma (1321N1) cells stably expressing human, rat, or guinea pig TRPV1 are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to confluence.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer at 37°C for a specified time (e.g., 1 hour).

-

Compound Incubation: After washing to remove excess dye, cells are pre-incubated with various concentrations of this compound or vehicle for a defined period.

-

Agonist Addition and Measurement: The plate is placed in a FLIPR instrument. A baseline fluorescence reading is taken before the automated addition of a specific concentration of a TRPV1 agonist (e.g., 100 nM capsaicin). Fluorescence is then monitored in real-time.

-

Data Analysis: The increase in fluorescence intensity following agonist addition is quantified. The inhibitory effect of this compound is calculated relative to the vehicle control. Concentration-response curves are generated to determine IC50 or pKi values.[1][3]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in a single cell, providing detailed information about the mechanism of inhibition.

Protocol:

-

Cell Preparation: Cells expressing TRPV1 are grown on glass coverslips.

-

Recording Setup: A coverslip is placed in a recording chamber on the stage of a microscope and perfused with an extracellular solution. A glass micropipette filled with an intracellular solution is positioned onto a single cell.

-

Whole-Cell Configuration: A high-resistance seal is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to allow electrical access to the entire cell.

-

Voltage Clamp and Agonist Application: The cell's membrane potential is held at a constant voltage (e.g., -70 mV). A TRPV1 agonist (capsaicin, low pH solution, or heated solution) is applied to the cell via a perfusion system, and the resulting ion current is recorded.

-

Inhibitor Application: To test for inhibition, this compound is co-applied with the agonist. The reduction in the amplitude of the agonist-evoked current indicates the degree of inhibition.

-

Data Analysis: The recorded currents are analyzed to determine the concentration-response relationship for this compound, from which the IC50 is calculated. The nature of the inhibition (e.g., competitive, non-competitive) can be investigated by applying the antagonist in the presence of varying agonist concentrations (Schild analysis).[1][3]

Conclusion

This compound is a well-characterized, potent, and selective TRPV1 antagonist. Its pharmacology has been extensively studied, revealing a multimodal mechanism of action against key activators of the TRPV1 channel. While it has shown clear target engagement and pharmacodynamic effects in humans, its clinical development has faced challenges, highlighting the complexities of translating preclinical efficacy in pain and other indications to successful clinical outcomes. Nevertheless, this compound remains a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the TRPV1 receptor.

References

- 1. Characterization of this compound, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of the TRPV1 antagonist this compound on TRPV1 receptor-mediated activity and inflammatory hyperalgesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical and Preclinical Experience with TRPV1 Antagonists as Potential Analgesic Agents | Basicmedical Key [basicmedicalkey.com]

- 5. apexbt.com [apexbt.com]

- 6. selleckchem.com [selleckchem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Effect of the TRPV1 antagonist this compound on the nasal parasympathetic reflex response in the ovalbumin sensitized guinea pig - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of capsaicin-driven nasal hyper-reactivity by this compound, a TRPV1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Two TRPV1 receptor antagonists are effective in two different experimental models of migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Randomised Trial Evaluating the Effects of the TRPV1 Antagonist SB705498 on Pruritus Induced by Histamine, and Cowhage Challenge in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

SB-705498: A Selective TRPV1 Antagonist Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SB-705498, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This compound, chemically known as N-(2-bromophenyl)-N'-[((R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl)]urea, has been investigated for its potential therapeutic applications in conditions characterized by pain and inflammation.[1] This document details the mechanism of action of this compound, presents its pharmacological data in structured tables, outlines key experimental protocols for its evaluation, and visualizes relevant biological pathways and experimental workflows using Graphviz diagrams. The information compiled herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, neuroscience, and drug development.

Introduction to TRPV1 and the Rationale for Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[1][2] It functions as a polymodal detector of noxious stimuli, being activated by capsaicin (the pungent component of chili peppers), noxious heat (>43°C), acidic conditions (pH < 6), and certain endogenous lipids.[3][4][5] Upon activation, TRPV1 allows the influx of cations, primarily Ca2+ and Na+, leading to depolarization of the neuronal membrane and the transmission of pain signals.[3]

TRPV1 plays a crucial role in the pathophysiology of various pain states, including inflammatory and neuropathic pain, as well as in conditions like migraine and gastrointestinal disorders.[1] The sensitization of TRPV1 by inflammatory mediators contributes to hyperalgesia, an exaggerated pain response.[6] Consequently, the development of selective TRPV1 antagonists like this compound represents a promising therapeutic strategy for managing these conditions.

This compound: A Profile of a Selective TRPV1 Antagonist

This compound is a potent, selective, and orally bioavailable TRPV1 antagonist developed by GlaxoSmithKline.[2][6] It emerged from a lead optimization program aimed at identifying novel urea-based antagonists.[7] Preclinical studies have demonstrated its efficacy in various models of pain and inflammation.[6][8]

Chemical Structure

The chemical structure of this compound is N-(2-bromophenyl)-N'-[((R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl)]urea.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species/Cell Line | Agonist | Value | Reference |

| pKi | Human (HEK293 cells) | Capsaicin | 7.6 | [1][2] |

| Rat | Capsaicin | 7.5 | [1][2] | |

| Guinea Pig | Capsaicin | 7.3 | [1][2] | |

| pIC50 | Guinea Pig Trigeminal Ganglion Cells | Capsaicin | 7.2 | [9] |

| IC50 | Human TRPV1 | Capsaicin (-70 mV) | 3 nM | [1][10] |

| Human TRPV1 | Acid (pH 5.3) | 0.1 nM | [10] | |

| Human TRPV1 | Heat (50°C) | 6 nM | [1][10] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Dose | Effect | Reference |

| Capsaicin-induced Secondary Hyperalgesia | Rat | 10 and 30 mg/kg p.o. | Good reversal of allodynia | [2] |

| Freund's Complete Adjuvant (FCA)-induced Allodynia | Guinea Pig | 10 mg/kg p.o. | 80% reversal of allodynia | [2] |

| Capsaicin-evoked Flare | Human | 400 mg single oral dose | Significant reduction in flare area | [6] |

| UVB-evoked Inflammation | Human | 400 mg single oral dose | Increased heat pain tolerance | [6] |

Signaling Pathways and Experimental Workflows

TRPV1 Signaling Pathway

The following diagram illustrates the activation of the TRPV1 channel by various stimuli and the subsequent downstream signaling events leading to the sensation of pain.

Caption: TRPV1 signaling pathway illustrating activation, cellular response, and inhibition by this compound.

Experimental Workflow for In Vitro Antagonist Profiling

The diagram below outlines a typical workflow for characterizing a TRPV1 antagonist like this compound in vitro.

Caption: Workflow for in vitro evaluation of this compound's antagonist activity.

Detailed Experimental Protocols

Fluorometric Imaging Plate Reader (FLIPR) Assay for Calcium Influx

This assay is a high-throughput method to measure changes in intracellular calcium concentration, a direct indicator of TRPV1 channel activation.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells or other suitable cell lines stably expressing human, rat, or guinea pig TRPV1 are cultured in appropriate media and conditions.

-

Assay Plate Preparation: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.

-

Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer at 37°C for a specified time (e.g., 1 hour).

-

Compound Addition: The dye solution is removed, and cells are washed with buffer. This compound is then added at various concentrations and pre-incubated for a defined period.

-

Agonist Stimulation and Measurement: The plate is placed in a FLIPR instrument. A baseline fluorescence is recorded, and then an agonist solution (e.g., capsaicin) is added to stimulate the TRPV1 channels. The change in fluorescence intensity over time is measured.

-

Data Analysis: The increase in fluorescence upon agonist addition is quantified. The inhibitory effect of this compound is determined by comparing the response in the presence and absence of the antagonist. IC50 or pKi values are calculated from the concentration-response curves.[1]

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the cell membrane.

-

Cell Preparation: Cells expressing TRPV1 are prepared on coverslips suitable for electrophysiological recording.

-

Recording Setup: A glass micropipette filled with an intracellular solution is brought into contact with a single cell to form a high-resistance seal (giga-seal). The cell membrane under the pipette tip is then ruptured to achieve the whole-cell configuration.

-

Voltage Clamp: The cell membrane potential is clamped at a specific holding potential (e.g., -70 mV).

-

Agonist and Antagonist Application: An agonist (capsaicin, low pH solution, or heat ramp) is applied to the cell to evoke an inward current. Once a stable current is achieved, this compound is co-applied to observe its inhibitory effect. Washout of the antagonist is performed to assess the reversibility of inhibition.[1]

-

Data Acquisition and Analysis: The current responses are recorded and analyzed to determine the extent and kinetics of inhibition. The IC50 for current inhibition can be calculated.[1]

Clinical Development and Future Perspectives

This compound has been evaluated in several clinical trials for various indications, including rhinitis, pain, and pruritus.[6][8][11] While it has demonstrated target engagement and a good safety profile in early clinical studies, its efficacy in later-phase trials for some indications has been limited.[6][8][11][12] For instance, a trial for acute migraine was terminated due to a lack of efficacy.[12]

Despite the mixed clinical outcomes for this compound, the exploration of TRPV1 antagonists remains an active area of research. The challenges encountered, such as the potential for hyperthermia, highlight the complexities of targeting a channel involved in both pain sensation and temperature regulation.[13] Future research may focus on developing antagonists with different pharmacological profiles or exploring novel therapeutic applications for this class of compounds.

Conclusion

This compound is a well-characterized, potent, and selective TRPV1 antagonist that has been instrumental in advancing our understanding of the role of TRPV1 in health and disease. This technical guide has provided a detailed overview of its pharmacological properties, the methodologies used for its evaluation, and its place within the broader context of TRPV1-targeted drug discovery. The data and protocols presented herein serve as a valuable resource for the scientific community, facilitating further research and development in this important therapeutic area.

References

- 1. Characterization of this compound, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 6. The effects of the TRPV1 antagonist this compound on TRPV1 receptor-mediated activity and inflammatory hyperalgesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of this compound: a potent, selective and orally bioavailable TRPV1 antagonist suitable for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of capsaicin-driven nasal hyper-reactivity by this compound, a TRPV1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of the TRPV1 antagonist this compound on the nasal parasympathetic reflex response in the ovalbumin sensitized guinea pig - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. A Randomised Trial Evaluating the Effects of the TRPV1 Antagonist SB705498 on Pruritus Induced by Histamine, and Cowhage Challenge in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Two TRPV1 receptor antagonists are effective in two different experimental models of migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TRPV1 activation is not an all-or-none event: TRPV1 partial agonism/antagonism and its regulatory modulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SB-705498: A Potent and Selective TRPV1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-705498 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Initially identified as a promising clinical candidate for the treatment of various conditions, including pain and rhinitis, this compound has been the subject of extensive preclinical and clinical investigation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. It includes detailed summaries of its in vitro and in vivo activities, methodologies for key experimental assays, and a schematic representation of its mechanism of action within the TRPV1 signaling pathway.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name N-(2-bromophenyl)-N'-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea, is a synthetic organic compound belonging to the pyrrolidinyl urea class.[1] Its chemical structure is characterized by a central urea linkage connecting a bromophenyl group and a trifluoromethyl-substituted pyridinyl-pyrrolidinyl moiety.

| Property | Value | Reference |

| IUPAC Name | N-(2-bromophenyl)-N'-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea | [1] |

| SMILES String | C1CN(CC1NC(=O)NC2=CC=CC=C2Br)C3=NC=C(C=C3)C(F)(F)F | |

| Molecular Formula | C17H16BrF3N4O | |

| Molecular Weight | 429.23 g/mol | |

| CAS Number | 501951-42-4 |

Table 1: Chemical and Physicochemical Properties of this compound.

Pharmacological Properties

This compound is a competitive antagonist of the TRPV1 receptor, effectively blocking its activation by various stimuli, including capsaicin, heat, and acid.[2] The TRPV1 receptor, a non-selective cation channel, is a key player in nociceptive signaling and is implicated in various pain and inflammatory conditions.

In Vitro Pharmacology

The antagonist activity of this compound has been characterized in various in vitro assays, demonstrating its high potency and selectivity for the TRPV1 receptor across different species.

| Parameter | Species | Value | Assay | Reference |

| pKi | Human | 7.6 | FLIPR Ca2+ Assay | [2] |

| Rat | 7.5 | FLIPR Ca2+ Assay | [2] | |

| Guinea Pig | 7.3 | FLIPR Ca2+ Assay | [2] | |

| IC50 | Human | 3 nM (at -70 mV) | Whole-cell Patch Clamp | [2] |

| Human | 17 nM (at +70 mV) | Whole-cell Patch Clamp | [3] | |

| Human (Heat-activated) | 6 nM | Whole-cell Patch Clamp | [2] |

Table 2: In Vitro Antagonist Activity of this compound at the TRPV1 Receptor.

In Vivo Pharmacology

In vivo studies have demonstrated the efficacy of this compound in various animal models of pain and inflammation. Oral administration of this compound has been shown to reverse thermal hyperalgesia and mechanical allodynia.[4]

| Model | Species | Dose (p.o.) | Effect | Reference |

| Capsaicin-induced flinching | Rat | 10 mg/kg | Blocked flinching for up to 8 hours | [5] |

| Freund's Complete Adjuvant (FCA) induced thermal hyperalgesia | Rat | ~1 mg/kg (minimum effective dose) | ~45% inhibition of hyperalgesia | [5] |

| Freund's Complete Adjuvant (FCA) model | Guinea Pig | 10 mg/kg | 80% reversal of allodynia | [4] |

| Capsaicin-evoked nasal secretions | Guinea Pig | - | Blocked secretions (intranasal and oral administration) | [6] |

Table 3: In Vivo Efficacy of this compound.

Signaling Pathway and Mechanism of Action

The TRPV1 receptor is a polymodal nociceptor activated by various noxious stimuli. Upon activation, the channel opens, leading to an influx of cations (primarily Ca2+ and Na+), which depolarizes the sensory neuron and initiates a pain signal. This compound, as a competitive antagonist, is thought to bind to the same site as capsaicin, thereby preventing the conformational changes required for channel opening and blocking the downstream signaling cascade.

Caption: TRPV1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro: Fluorometric Imaging Plate Reader (FLIPR) Ca2+ Assay

This high-throughput screening assay is used to determine the potency of compounds in modulating TRPV1 receptor activity by measuring changes in intracellular calcium concentration.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 receptor are cultured in appropriate media (e.g., DMEM with 10% FBS, supplemented with a selection antibiotic) and plated into 96- or 384-well black-walled, clear-bottom microplates. Cells are grown to a confluent monolayer.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for 1 hour at 37°C in the dark.

-

Compound Preparation: this compound is serially diluted in the assay buffer to create a range of concentrations.

-

Assay Protocol:

-

The dye-loaded cell plate is placed into the FLIPR instrument.

-

A baseline fluorescence reading is taken.

-

This compound at various concentrations is added to the wells, and the plate is incubated for a specified period (e.g., 15 minutes).

-

The TRPV1 agonist, capsaicin (e.g., at its EC80 concentration), is then added to stimulate the receptor.

-

Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored in real-time.

-

-

Data Analysis: The antagonist effect of this compound is quantified by measuring the inhibition of the capsaicin-induced fluorescence signal. The pKi value is calculated using the Cheng-Prusoff equation from the IC50 value determined from the concentration-response curve.

In Vitro: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity and is used to characterize the detailed mechanism of TRPV1 antagonism by this compound.

Methodology:

-

Cell Preparation: HEK293 cells expressing human TRPV1 are grown on glass coverslips.

-

Recording Setup: A coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an intracellular solution.

-

Whole-Cell Configuration: A giga-ohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Voltage-Clamp Protocol: The cell is voltage-clamped at a holding potential of -60 mV. A voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) is applied to elicit TRPV1 currents.

-

Compound Application:

-

A stable baseline current is recorded.

-

TRPV1 is activated by the application of capsaicin, heat (by perfusing with a heated solution), or an acidic solution.

-

Once a stable activated current is achieved, this compound is co-applied with the agonist to measure the extent and kinetics of inhibition.

-

Washout of this compound is performed to assess the reversibility of antagonism.

-

-

Data Analysis: The amplitude of the agonist-evoked current before and after the application of this compound is measured. The concentration-response curve for this compound is generated to determine the IC50 value.

Experimental Workflow

The preclinical evaluation of a TRPV1 antagonist like this compound typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy and safety assessment.

Caption: Preclinical to Clinical Development Workflow for a TRPV1 Antagonist.

Conclusion

This compound is a well-characterized, potent, and selective TRPV1 antagonist that has provided valuable insights into the therapeutic potential of targeting the TRPV1 receptor. The data summarized in this guide highlight its robust pharmacological profile and provide a foundation for further research and development of novel analgesics and anti-inflammatory agents. The detailed experimental methodologies presented herein offer a practical resource for scientists working in the field of ion channel drug discovery.

References

- 1. axolbio.com [axolbio.com]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of SB-705498: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of SB-705498, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The data and methodologies presented are compiled from publicly available scientific literature to support researchers and professionals in the field of drug development.

Core Compound Activity

This compound is a competitive antagonist of the TRPV1 receptor, effectively blocking its activation by various stimuli, including capsaicin, heat, and acidic conditions.[1][2][3] Its potency has been demonstrated across multiple species.

Table 1: Potency of this compound at the TRPV1 Receptor

| Species | Assay Type | Agonist | Potency (pKi) | Reference |

| Human | FLIPR | Capsaicin | 7.6 | [1][2] |

| Rat | FLIPR | Capsaicin | 7.5 | [1][2] |

| Guinea Pig | FLIPR | Capsaicin | 7.3 | [1][2] |

FLIPR: Fluorometric Imaging Plate Reader

Table 2: Inhibitory Concentration (IC50) of this compound against Human TRPV1 Activation

| Activation Method | IC50 (nM) | Reference |

| Capsaicin | 3 | [1] |

| Acid (pH 5.3) | ~0.1 | [4] |

| Heat (50°C) | 6 | [1] |

Mechanism of Action: Competitive Antagonism

The antagonistic activity of this compound at the TRPV1 receptor is competitive in nature. This has been established through Schild analysis, which demonstrates a parallel rightward shift in the concentration-response curve of the agonist (capsaicin) in the presence of increasing concentrations of this compound, without a significant change in the maximum response.

Selectivity Profile

A critical aspect of a drug candidate's profile is its selectivity. This compound has been shown to be highly selective for the TRPV1 receptor, exhibiting little to no activity against a wide range of other receptors and ion channels.[1][2] This high selectivity minimizes the potential for off-target effects.

Experimental Protocols

The following sections detail the methodologies employed for the in vitro characterization of this compound.

Fluorometric Imaging Plate Reader (FLIPR) Assay for Functional Potency

This assay measures the intracellular calcium influx following the activation of the TRPV1 receptor.

Objective: To determine the potency of this compound in antagonizing capsaicin-induced TRPV1 activation.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human, rat, or guinea pig TRPV1 receptor are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered saline solution for approximately 1 hour at 37°C.

-

Compound Addition: this compound is serially diluted to a range of concentrations and added to the cell plates. The plates are incubated for a defined period to allow the compound to bind to the receptors.

-

Agonist Challenge: A fixed concentration of capsaicin (typically the EC80) is added to the wells to stimulate the TRPV1 receptor.

-

Signal Detection: The FLIPR instrument measures the change in fluorescence intensity before and after the addition of the agonist. A decrease in the fluorescence signal in the presence of this compound indicates antagonistic activity.

-

Data Analysis: The IC50 values are calculated from the concentration-response curves, and the pKi values are determined using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more direct measure of ion channel function by recording the currents flowing through the TRPV1 channel.

Objective: To characterize the inhibitory effect of this compound on TRPV1 channel currents activated by capsaicin, heat, and acid.

Methodology:

-

Cell Preparation: HEK293 cells expressing the human TRPV1 receptor are cultured on coverslips.

-

Recording Setup: A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration.

-

Stimulation: The TRPV1 channels are activated by:

-

Capsaicin: Application of a known concentration of capsaicin to the extracellular solution.

-

Heat: Increasing the temperature of the extracellular solution to 50°C using a perfusion system.

-

Acid: Lowering the pH of the extracellular solution to 5.3.

-

-

Compound Application: this compound is applied to the extracellular solution at various concentrations.

-

Current Measurement: The resulting ion currents are recorded using an amplifier. The holding potential is typically maintained at -60 mV or -70 mV.

-

Data Analysis: The inhibition of the agonist-induced current by this compound is measured, and IC50 values are determined.

Radioligand Binding Assay for Selectivity Profiling

This assay is used to determine the binding affinity of this compound to a wide range of receptors and ion channels to assess its selectivity.

Objective: To evaluate the selectivity of this compound by measuring its binding affinity to a panel of off-target receptors and ion channels.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor of interest.

-

Assay Setup: In a multi-well plate, the prepared membranes are incubated with a specific radioligand for the target receptor and varying concentrations of this compound.

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

-

Radioactivity Measurement: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The ability of this compound to displace the radioligand is determined, and the inhibition constant (Ki) is calculated. A high Ki value indicates low affinity for the off-target receptor, confirming selectivity.

Summary

The in vitro characterization of this compound demonstrates that it is a potent, selective, and competitive antagonist of the TRPV1 receptor. It effectively inhibits receptor activation by multiple noxious stimuli, including capsaicin, heat, and acid. The comprehensive data generated from a suite of in vitro assays, including functional FLIPR assays and detailed electrophysiological recordings, underscores its well-defined mechanism of action and high selectivity, making it a valuable tool for research into TRPV1-mediated pathways and a promising candidate for further drug development.

References

- 1. Characterization of this compound, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound: a potent, selective and orally bioavailable TRPV1 antagonist suitable for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

SB-705498: A Comprehensive Technical Guide to its Binding Affinity for the TRPV1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons (acidic conditions), and vanilloid compounds like capsaicin.[1][2][3][4] Its activation is implicated in a variety of physiological and pathophysiological processes, particularly in pain perception and neurogenic inflammation, making it a significant target for the development of novel analgesic and anti-inflammatory therapies.[1][3][5] SB-705498 is a potent, selective, and orally bioavailable antagonist of the TRPV1 receptor that has been the subject of extensive research.[1][2][6][7] This technical guide provides an in-depth overview of the binding affinity of this compound for the TRPV1 receptor, detailing the quantitative data, experimental methodologies, and the underlying molecular interactions.

Data Presentation: Quantitative Binding and Functional Data

The affinity and potency of this compound for the TRPV1 receptor have been characterized across different species and experimental conditions using various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound for TRPV1 Receptors

| Species | Assay Type | Parameter | Value | Cell Line | Reference |

| Human | FLIPR (Capsaicin-mediated activation) | pKi | 7.6 | 1321N1 / HEK293 | [1][2][8] |

| Rat | FLIPR (Capsaicin-mediated activation) | pKi | 7.5 | - | [1][2][8] |

| Guinea Pig | FLIPR (Capsaicin-mediated activation) | pKi | 7.3 | - | [1][2][8] |

| Human | Schild Analysis | pA2 | 7.4 | HEK293 | [2] |

| Human | In-house data | pKb | 7.5 | - | [9] |

Table 2: Functional Antagonism of this compound on Human TRPV1 Receptor

| Activation Method | Assay Type | Parameter | Value (nM) | Holding Potential | Reference |

| Capsaicin | Whole-cell patch-clamp | IC50 | 3 | -70 mV | [1][6][8] |

| Capsaicin | Whole-cell patch-clamp | IC50 | 17 | +70 mV | [10] |

| Acid (pH 5.3) | Whole-cell patch-clamp | IC50 | ~0.1 | -70 mV | [1][8] |

| Heat (50°C) | Whole-cell patch-clamp | IC50 | 6 | -70 mV | [1][6][8] |

Experimental Protocols

The characterization of this compound's interaction with the TRPV1 receptor has been primarily achieved through two key experimental techniques: Fluorometric Imaging Plate Reader (FLIPR) assays for high-throughput screening of intracellular calcium changes and whole-cell patch-clamp electrophysiology for detailed functional analysis of ion channel activity.

Fluorometric Imaging Plate Reader (FLIPR) Assay for TRPV1 Antagonism

This assay measures the ability of a compound to inhibit the increase in intracellular calcium ([Ca2+]i) induced by a TRPV1 agonist.

1. Cell Culture and Plating:

- Human embryonic kidney (HEK293) or astrocytoma (1321N1) cells stably expressing the human, rat, or guinea pig TRPV1 receptor are cultured in appropriate media.

- Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.

2. Dye Loading:

- The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

3. Compound Addition:

- The dye solution is removed, and cells are washed with the physiological buffer.

- Varying concentrations of the antagonist, this compound, are added to the wells and incubated for a predetermined period to allow for receptor binding.

4. Agonist Stimulation and Signal Detection:

- The microplate is placed in the FLIPR instrument.

- A baseline fluorescence reading is taken before the addition of a TRPV1 agonist (e.g., capsaicin).

- The agonist is added to the wells, and the change in fluorescence intensity, corresponding to the influx of extracellular calcium, is monitored in real-time.

5. Data Analysis:

- The antagonist effect is quantified by measuring the reduction in the agonist-induced fluorescence signal.

- IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

- For competitive antagonists, the pKi value can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the agonist concentration and its affinity (Kd) for the receptor.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion flow through the TRPV1 channel and is considered the gold standard for characterizing ion channel modulators.

1. Cell Preparation:

- Cells expressing the TRPV1 receptor are grown on coverslips.

- The coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.

2. Giga-seal Formation and Whole-Cell Configuration:

- A glass micropipette with a fine tip, filled with an intracellular solution, is brought into contact with the cell membrane.

- Gentle suction is applied to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

- A brief pulse of suction is then applied to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration, which allows for control of the membrane potential and measurement of the total current flowing across the cell membrane.

3. Elicitation of TRPV1 Currents:

- TRPV1 channels are activated by various stimuli:

- Chemical Agonists: Application of capsaicin or a low pH solution.

- Thermal Stimulation: The perfusing solution is heated to a specific temperature (e.g., 50°C).

- Currents are recorded at different holding potentials (e.g., -70 mV and +70 mV) to investigate voltage-dependency.

4. Antagonist Application and Data Recording:

- Once a stable agonist-evoked current is established, this compound is applied via the perfusion system.

- The inhibition of the current by this compound is recorded. The reversibility of the inhibition can be assessed by washing out the antagonist.

5. Data Analysis:

- The percentage of inhibition of the agonist-induced current is calculated for each concentration of this compound.

- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

TRPV1 Receptor Activation Signaling Pathway

Caption: TRPV1 receptor activation by various noxious stimuli leading to cellular responses.

Experimental Workflow for FLIPR-Based Antagonist Assay

Caption: Workflow for determining TRPV1 antagonism using a FLIPR assay.

Logical Relationship of this compound Antagonism

Caption: Competitive antagonism of the TRPV1 receptor by this compound.

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the TRPV1 receptor. Its ability to inhibit receptor activation by multiple stimuli, including capsaicin, acid, and heat, has been robustly demonstrated through various in vitro assays.[1][2][6][8] The quantitative data on its binding affinity and functional antagonism, coupled with detailed experimental protocols, provide a solid foundation for its use as a pharmacological tool in TRPV1 research and as a lead compound in the development of novel therapeutics for pain and other TRPV1-mediated conditions. The voltage-dependent nature of its antagonism further suggests a sophisticated mechanism of action that could be advantageous in vivo.[2][6] This guide serves as a comprehensive resource for researchers and drug development professionals working with this compound and the TRPV1 receptor.

References

- 1. apexbt.com [apexbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Characterization of this compound, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of this compound: a potent, selective and orally bioavailable TRPV1 antagonist suitable for clinical development [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Inhibition of capsaicin-driven nasal hyper-reactivity by this compound, a TRPV1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to SB-705498 for the Study of TRPV1 Channel Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, acid, and vanilloid compounds like capsaicin.[1][2][3] Its involvement in pain and neurogenic inflammation has made it a significant target for the development of novel analgesic and anti-inflammatory therapies. This technical guide provides a comprehensive overview of SB-705498, a potent and selective antagonist of the TRPV1 receptor, intended to aid researchers and drug development professionals in utilizing this compound for the study of TRPV1 channel function.

This compound is a competitive antagonist that has been demonstrated to inhibit multiple modes of TRPV1 activation.[4] Its efficacy has been characterized in a variety of in vitro and in vivo models, making it a valuable tool for elucidating the physiological and pathophysiological roles of TRPV1.

Data Presentation: Quantitative Profile of this compound

The following tables summarize the quantitative data for this compound, providing key metrics for its antagonist activity against the TRPV1 receptor across different species and activation modalities.

Table 1: In Vitro Antagonist Potency of this compound against TRPV1

| Species | Assay Type | Activator | Potency (pKi) | Potency (IC50) | Voltage | Reference |

| Human | FLIPR Ca2+ Assay | Capsaicin | 7.6 | - | N/A | [4] |

| Rat | FLIPR Ca2+ Assay | Capsaicin | 7.5 | - | N/A | [4] |

| Guinea Pig | FLIPR Ca2+ Assay | Capsaicin | 7.3 | - | N/A | [4] |

| Human | Whole-Cell Patch Clamp | Capsaicin | - | 3 nM | -70 mV | [4] |

| Human | Whole-Cell Patch Clamp | Acid (pH 5.3) | - | ~3 nM | -70 mV | |

| Human | Whole-Cell Patch Clamp | Heat (50°C) | - | 6 nM | -70 mV | [4] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Route of Administration | Dose | Effect | Reference |

| Capsaicin-induced Flare | Human | Oral | 400 mg | Reduced area of flare (P=0.0047) | |

| UVB-induced Inflammation | Human | Oral | 400 mg | Increased heat pain tolerance (0.93°C difference from placebo, P=0.0054) | |

| Non-allergic Rhinitis (Capsaicin Challenge) | Human | Intranasal | 12 mg | Marked reduction in total symptom scores |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are synthesized from published literature to provide a practical guide for researchers.

In Vitro Functional Assessment: FLIPR Calcium Assay

This protocol describes a method for assessing the antagonist activity of this compound on TRPV1 channels expressed in a recombinant cell line using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

-

HEK293 cells stably expressing human, rat, or guinea pig TRPV1

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Poly-D-lysine coated 384-well black-walled, clear-bottom assay plates

-

FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit)

-

Assay Buffer (e.g., HBSS with 20 mM HEPES)

-

This compound stock solution in DMSO

-

Capsaicin stock solution in DMSO

Procedure:

-

Cell Plating:

-

One day prior to the assay, seed the TRPV1-expressing HEK293 cells into 384-well plates at a density of 10,000-20,000 cells per well in 50 µL of culture medium.

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

On the day of the assay, prepare the calcium-sensitive dye solution according to the manufacturer's instructions.

-

Remove the cell plates from the incubator and add 50 µL of the dye loading buffer to each well.

-

Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator.

-

-

Compound Addition (Antagonist):

-

Prepare serial dilutions of this compound in assay buffer.

-

Using the FLIPR instrument, add the desired concentrations of this compound to the cell plate.

-

Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for antagonist binding.

-

-

Agonist Addition and Signal Detection:

-

Prepare a solution of capsaicin in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the cell plate and the capsaicin plate into the FLIPR instrument.

-

Initiate the assay, which will involve adding the capsaicin solution to the wells and immediately measuring the fluorescence signal over time.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the influx of calcium upon TRPV1 activation.

-

Determine the inhibitory effect of this compound by comparing the fluorescence response in the presence of the antagonist to the control response (capsaicin alone).

-

Calculate the pKi value from the concentration-response curves using appropriate pharmacological models (e.g., Schild analysis).[4]

-

Electrophysiological Characterization: Whole-Cell Patch Clamp

This protocol outlines the whole-cell patch-clamp technique to measure the direct inhibitory effect of this compound on TRPV1 channel currents.

Materials:

-

HEK293 cells expressing human TRPV1

-

Glass coverslips

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

-

Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2 with KOH.

-

This compound and capsaicin stock solutions.

Procedure:

-

Cell Preparation:

-

Plate TRPV1-expressing cells on glass coverslips 24-48 hours before the experiment.

-

-

Pipette Preparation:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

-

Recording:

-

Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

-

Establish a whole-cell recording configuration on a single cell.

-

Clamp the cell at a holding potential of -60 mV.

-

-

TRPV1 Activation and Inhibition:

-

Apply capsaicin (e.g., 100 nM) via the perfusion system to elicit an inward current.

-

Once a stable current is achieved, co-apply this compound at various concentrations with the capsaicin solution.

-

To test for inhibition of heat activation, ramp the temperature of the perfusion solution to 50°C in the absence and presence of this compound.

-

To test for inhibition of acid activation, lower the pH of the external solution to 5.3 in the absence and presence of this compound.

-

-

Data Analysis:

-

Measure the peak inward current in response to the agonist in the absence and presence of different concentrations of this compound.

-

Construct concentration-response curves and calculate the IC50 value for this compound against each mode of activation.

-

In Vivo Assessment: Capsaicin-Induced Cutaneous Flare in Humans

This protocol describes a method to evaluate the ability of orally administered this compound to reduce the neurogenic flare response induced by intradermal capsaicin injection.

Materials:

-

Healthy human volunteers

-

This compound (e.g., 400 mg oral dose) and placebo capsules

-

Capsaicin solution for injection (e.g., 10 µg in 10 µL saline)

-

Tuberculin syringe with a 30-gauge needle

-

Digital camera and software for flare area measurement or Laser Doppler Imaging.

Procedure:

-

Study Design:

-

Employ a double-blind, placebo-controlled, crossover study design.

-

-

Dosing:

-

Administer a single oral dose of this compound or placebo to the subjects.

-

-

Capsaicin Challenge:

-

At a specified time post-dosing (e.g., 2-4 hours), inject capsaicin intradermally into the volar aspect of the forearm.

-

-

Flare Measurement:

-

At a fixed time after injection (e.g., 15 minutes), capture a digital image of the injection site.

-

Outline the area of erythema (flare) and calculate the area using image analysis software.

-

-

Data Analysis:

-

Compare the flare area following this compound treatment to that following placebo treatment using appropriate statistical analysis (e.g., paired t-test).

-

In Vivo Assessment: UVB Irradiation-Induced Hyperalgesia in Humans

This protocol details a model to assess the anti-hyperalgesic effects of this compound in a human model of inflammatory pain.

Materials:

-

Healthy human volunteers

-

This compound (e.g., 400 mg oral dose) and placebo capsules

-

UVB irradiation source

-

Heat pain threshold testing device

Procedure:

-

UVB Irradiation:

-

Expose a small area of skin on the volar forearm to a controlled dose of UVB radiation (e.g., 3 times the minimal erythema dose).[5]

-

-

Dosing:

-

Administer a single oral dose of this compound or placebo at a specified time after UVB exposure (e.g., 24 hours).

-

-

Heat Pain Threshold Measurement:

-

At a set time post-dosing, measure the heat pain threshold on both the UVB-irradiated skin and an adjacent non-irradiated control area.

-

-

Data Analysis:

-

Compare the change in heat pain threshold in the UVB-irradiated skin between the this compound and placebo treatment groups.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the function and study of this compound.

Diagram 1: Simplified TRPV1 Signaling Pathway and Point of Inhibition by this compound

Caption: TRPV1 activation by various stimuli and inhibition by this compound.

Diagram 2: Experimental Workflow for In Vitro Antagonist Profiling

Caption: Workflow for determining this compound potency using a FLIPR assay.

Diagram 3: Logical Relationship of this compound Competitive Antagonism

Caption: Competitive antagonism of TRPV1 by this compound.

Conclusion

This compound is a well-characterized, potent, and selective TRPV1 antagonist that serves as an invaluable tool for researchers studying the role of this ion channel in various physiological and pathological processes. This guide provides a centralized resource of its quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to facilitate its effective use in the laboratory and in the drug development pipeline. The provided methodologies and data can serve as a strong foundation for designing new experiments and interpreting their results in the context of TRPV1 function.

References

- 1. TRPV1 - Wikipedia [en.wikipedia.org]

- 2. TRPV1: Structure, Endogenous Agonists, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The ultraviolet B inflammation model: Postinflammatory hyperpigmentation and validation of a reduced UVB exposure paradigm for inducing hyperalgesia in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SB-705498 in Sensory Neuron Research: A Technical Guide

An In-depth Examination of a Potent TRPV1 Antagonist

Introduction

SB-705498 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] This receptor, a nonselective cation channel, is predominantly expressed on sensory neurons and plays a crucial role in the detection of noxious stimuli, including heat, capsaicin, and acidic conditions.[3][4] As an integrator of pain signals, TRPV1 has become a significant target for the development of novel analgesics.[2][5] this compound has been investigated for its therapeutic potential in a range of conditions characterized by sensory neuronal hyper-responsiveness, such as chronic pain, migraine, and rhinitis.[3][6][7] This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, key experimental data, and the methodologies used in its evaluation.

Mechanism of Action

This compound functions as a competitive antagonist at the TRPV1 receptor.[4] It effectively blocks the activation of the channel by multiple stimuli, thereby inhibiting the downstream signaling cascade that leads to the sensation of pain. The binding of this compound to the TRPV1 receptor prevents the influx of cations (primarily Ca2+ and Na+) into the sensory neuron, which would otherwise lead to depolarization and the propagation of a nociceptive signal.[2]

Signaling Pathway of TRPV1 Activation and Inhibition by this compound

The following diagram illustrates the signaling pathway of TRPV1 activation by various stimuli and its inhibition by this compound.

Caption: TRPV1 activation by noxious stimuli and its inhibition by this compound.

Quantitative Data

The potency and efficacy of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of this compound

| Assay Type | Species | Agonist | IC50 / pKi | Reference(s) |

| FLIPR (Ca2+ influx) | Human | Capsaicin | pKi = 7.6 | [8] |

| FLIPR (Ca2+ influx) | Rat | Capsaicin | pKi = 7.5 | [8] |

| FLIPR (Ca2+ influx) | Guinea Pig | Capsaicin | pKi = 7.3 | [8] |

| Whole-cell Patch Clamp | Human | Capsaicin | IC50 = 3 nM | [8][9] |

| Whole-cell Patch Clamp | Human | Acid (pH 5.3) | IC50 = 0.1 nM | [9] |

| Whole-cell Patch Clamp | Human | Heat (50°C) | IC50 = 6 nM | [8][9] |

Table 2: Preclinical Efficacy in Pain Models

| Animal Model | Species | Effect | Dosage | Reference(s) |

| Capsaicin-induced secondary hyperalgesia | Rat | Reduction of hyperalgesia and allodynia | - | [2] |

| Freund's Complete Adjuvant (FCA) induced inflammation | Guinea Pig | 80% reversal of allodynia | 10 mg/kg p.o. | [9] |

Table 3: Human Clinical Trial Data

| Study Population | Condition | Dosage | Key Findings | Reference(s) |

| Healthy Volunteers | Capsaicin-induced flare | 400 mg (single oral dose) | Reduced area of capsaicin-evoked flare. | [1] |

| Healthy Volunteers | UVB-induced inflammation | 400 mg (single oral dose) | Increased heat pain tolerance. | [1] |

| Patients with Non-Allergic Rhinitis (NAR) | Capsaicin challenge | 12 mg (intranasal) | Marked reduction in total symptom scores. | [10] |

| Patients with Seasonal Allergic Rhinitis (AR) | Allergen challenge | 12 mg (intranasal, 8 days) | No significant alleviation of allergen-induced symptoms. | [3][6] |

| Patients with Acute Migraine | Migraine attack | - | Terminated early due to lack of efficacy. | [11][12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the core experimental protocols used in the evaluation of this compound.

Fluorometric Imaging Plate Reader (FLIPR) Assay

This high-throughput screening assay is used to measure changes in intracellular calcium concentration, a key indicator of TRPV1 channel activation.

Experimental Workflow for FLIPR Assay

Caption: Workflow for determining the potency of this compound using a FLIPR assay.

Methodology:

-

Cell Culture: Cells stably or transiently expressing the target TRPV1 receptor (e.g., human embryonic kidney 293 (HEK293) or 1321N1 astrocytoma cells) are cultured in appropriate media and seeded into 96- or 384-well microplates.[9]

-

Dye Loading: The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered saline solution.

-

Compound Addition: this compound, at a range of concentrations, is added to the wells prior to the addition of the agonist to determine its inhibitory effect.

-

Agonist Stimulation: A known TRPV1 agonist, such as capsaicin, is added to the wells to stimulate channel activation and subsequent calcium influx.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a FLIPR instrument. An increase in fluorescence indicates an increase in intracellular calcium.

-